3-(1-Naphthyl)-2-propyn-1-ol

Overview

Description

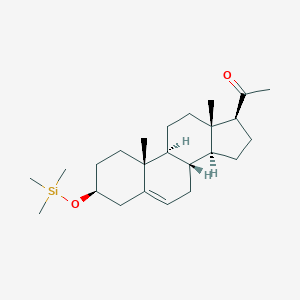

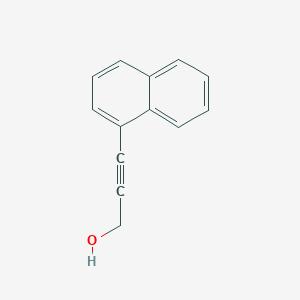

3-(1-Naphthyl)-2-propyn-1-ol is a chemical compound that is part of a broader class of naphthalene derivatives. These compounds are characterized by a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings, and various functional groups that modify their chemical behavior. The specific structure of 3-(1-Naphthyl)-2-propyn-1-ol suggests the presence of a propargyl alcohol group attached to the naphthalene ring, which could influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of naphthalene derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of oligo(naphthalene-2,3-diyl)s involves palladium-catalyzed cross-coupling reactions , while the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides from β-naphthol, propargyl alcohols, and isocyanide requires the presence of Lewis acids . Although these methods do not directly describe the synthesis of 3-(1-Naphthyl)-2-propyn-1-ol, they provide insight into the types of reactions that might be employed for its preparation, such as cross-coupling or cyclocoupling reactions.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be elucidated using techniques such as NMR and X-ray diffraction studies. For example, the molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone were studied using single-crystal X-ray diffraction . These techniques could similarly be applied to determine the precise structure of 3-(1-Naphthyl)-2-propyn-1-ol, including any potential helical conformations or intramolecular interactions.

Chemical Reactions Analysis

Naphthalene derivatives can undergo various chemical reactions. The (1-naphthyl)propargyl group, for instance, is used as a protecting group for alcohols and can be cleaved by exposure to dichlorodicyanoquinone . This suggests that the propargyl alcohol moiety in 3-(1-Naphthyl)-2-propyn-1-ol could also be involved in similar cleavage reactions. Additionally, the compound could potentially participate in oxidative coupling reactions, as seen with the synthesis of benzidines from N,N-dialkylanilines .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For example, the introduction of different substituents can affect the solubility and optical properties of these compounds, as seen with the synthesis of 1,4-bis(naphthalen-1-ylethynyl)benzene derivatives10. The presence of the propargyl alcohol group in 3-(1-Naphthyl)-2-propyn-1-ol would likely impact its solubility, boiling point, and potential for hydrogen bonding, which could be explored through experimental studies.

Scientific Research Applications

Photochromic Materials Synthesis

Researchers have studied the synthesis of photochromic materials using compounds similar to 3-(1-Naphthyl)-2-propyn-1-ol. Tanaka et al. (2000) described a one-pot synthesis method for photochromic naphthopyrans in the solid state, utilizing a p-TsOH-catalyzed condensation reaction that involves compounds structurally related to 3-(1-Naphthyl)-2-propyn-1-ol (Tanaka, Aoki, Hosomi, & Ohba, 2000). This research demonstrates the compound's utility in developing materials with light-responsive properties, applicable in creating smart windows and optical storage devices.

Stereoselective Glycosylation

Crich and Wu (2006) introduced the (1-naphthyl)propargyl group as a novel protecting group for alcohol in the context of stereoselective glycosylation. This group, related to 3-(1-Naphthyl)-2-propyn-1-ol, showcased its utility in achieving beta-selective glycosylation reactions, highlighting its potential in the synthesis of complex sugar derivatives (Crich & Wu, 2006).

Advanced Organic Synthesis Techniques

The compound and its derivatives have been utilized in advanced organic synthesis techniques. Funayama et al. (2005) discussed the regio- and stereoselective homocoupling of gamma-arylated tert-propargyl alcohols, a process that could potentially involve 3-(1-Naphthyl)-2-propyn-1-ol, leading to the production of fluorescent dihydrofuran derivatives (Funayama, Satoh, & Miura, 2005). Such reactions are pertinent in the synthesis of organic compounds with specific fluorescent properties, useful in material science and biological labeling.

Catalytic Oxidative Cyclization

The catalytic oxidative cyclization of 2-ethenyl-1-(prop-2'-yn-1'-ol)benzenes to naphthyl aldehydes and ketones, involving compounds akin to 3-(1-Naphthyl)-2-propyn-1-ol, was investigated by Taduri et al. (2007). This study underscored the efficiency of using platinum and gold catalysis for the synthesis of complex naphthyl derivatives, which are valuable in the pharmaceutical and materials science fields (Taduri, Sohel, Cheng, Lin, & Liu, 2007).

properties

IUPAC Name |

3-naphthalen-1-ylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARRJNMECLDKPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464692 | |

| Record name | 3-(1-Naphthyl)-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Naphthyl)-2-propyn-1-ol | |

CAS RN |

16176-22-0 | |

| Record name | 3-(1-Naphthyl)-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)

![1,2-Diazaspiro[2.5]octane](/img/structure/B92042.png)

![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)